molecular formula C8H12O2 B1244274 Hepialone

Hepialone

货号: B1244274
分子量: 140.18 g/mol
InChI 键: KLZXRAVGUVHREK-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hepialone, also known as this compound, is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Hepialone’s purity and structural identity in experimental settings?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Performance Liquid Chromatography (HPLC) with UV-Vis detection are standard for structural confirmation and purity assessment. For novel derivatives, mass spectrometry (MS) and X-ray crystallography provide additional validation. Ensure protocols align with NIH guidelines for reproducibility .

Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?

  • Methodological Answer : Document reaction conditions (temperature, solvent, catalyst), purification steps (e.g., column chromatography), and characterization data (e.g., melting points, spectroscopic profiles) in the "Experimental" section. Limit primary manuscript details to five compounds; provide extended synthetic procedures in supplementary materials .

Q. What are the best practices for validating this compound’s biological activity in preliminary assays?

  • Methodological Answer : Use dose-response curves in cell-based assays (e.g., IC₅₀ determination) with positive and negative controls. Validate findings via orthogonal methods (e.g., enzyme inhibition assays vs. cellular viability tests). Address batch-to-batch variability by testing multiple synthetic lots .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological mechanisms of this compound across studies?

  • Methodological Answer : Conduct meta-analyses of raw data from published studies, focusing on experimental variables (e.g., cell lines, dosage ranges). Use statistical tools like sensitivity analysis to identify confounding factors. Replicate key experiments under standardized conditions to isolate discrepancies .

Q. What frameworks (e.g., PICO, FINER) are optimal for formulating hypothesis-driven research questions about this compound’s therapeutic potential?

  • Methodological Answer : Apply the PICO framework to define P opulation (e.g., specific disease models), I ntervention (this compound dosage), C omparison (existing therapeutics), and O utcome (e.g., tumor size reduction). Use FINER criteria to assess feasibility and novelty .

Q. How should researchers design a longitudinal study to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer : Employ compartmental modeling to analyze plasma concentration-time profiles. Integrate in vitro (e.g., protein binding assays) and in vivo (e.g., rodent PK studies) data. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data in this compound studies?

  • Methodological Answer : Apply probit or logit regression for dose-response relationships. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How can researchers address missing data in multi-omics studies involving this compound?

  • Methodological Answer : Implement multiple imputation or maximum likelihood estimation for missing values. Validate imputed datasets via sensitivity analysis. For omics data, apply dimensionality reduction (e.g., PCA) to identify bias patterns .

Q. Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to preclinical studies evaluating this compound’s safety in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain approval from institutional animal care committees (IACUCs). Include detailed protocols for anesthesia, euthanasia, and sample size justification to minimize suffering .

Q. How can researchers enhance the reproducibility of this compound’s reported anti-inflammatory effects?

  • Methodological Answer : Publish raw datasets, code, and instrument calibration records in open repositories (e.g., Zenodo). Use blinded analysis for subjective endpoints (e.g., histopathology scoring). Collaborate with independent labs for cross-validation .

Q. Tables: Key Methodological Recommendations

Focus Area Best Practices References
Synthesis & PurificationDocument catalyst ratios, reaction times, and chromatography gradients.
Biological AssaysInclude positive/negative controls and validate with orthogonal methods.
Data AnalysisUse NONMEM for PK-PD modeling; apply PCA for omics data.
ReproducibilityShare raw data, calibration logs, and blinded analysis protocols.

属性

分子式

C8H12O2

分子量

140.18 g/mol

IUPAC 名称

(2R)-2-ethyl-6-methyl-2,3-dihydropyran-4-one

InChI

InChI=1S/C8H12O2/c1-3-8-5-7(9)4-6(2)10-8/h4,8H,3,5H2,1-2H3/t8-/m1/s1

InChI 键

KLZXRAVGUVHREK-MRVPVSSYSA-N

手性 SMILES

CC[C@@H]1CC(=O)C=C(O1)C

规范 SMILES

CCC1CC(=O)C=C(O1)C

同义词

2-ethyl-6-methyl-2,3-dihydro-4H-pyran-4-one
hepialone

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。